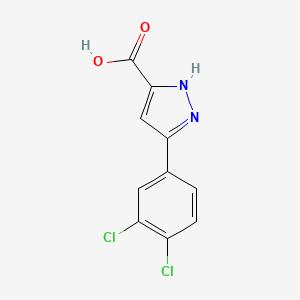

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLNOKUDBRHUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404689 | |

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276684-04-9 | |

| Record name | 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving a Claisen condensation followed by a cyclocondensation reaction. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Core Synthesis Pathway

The synthesis of this compound commences with the Claisen condensation of 3',4'-dichloroacetophenone and diethyl oxalate. This reaction, typically conducted in the presence of a strong base like sodium ethoxide, yields ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate. The subsequent and final step involves the cyclocondensation of this β-diketoester with hydrazine hydrate. This reaction proceeds to form the pyrazole ring, followed by the hydrolysis of the ethyl ester to the desired carboxylic acid.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

This step involves the Claisen condensation of 3',4'-dichloroacetophenone with diethyl oxalate.

Materials:

-

3',4'-dichloroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To this solution, a mixture of 3',4'-dichloroacetophenone and diethyl oxalate is added dropwise at 0-5 °C with constant stirring.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water and acidified with 10% hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the cyclocondensation of the β-diketoester with hydrazine hydrate.

Materials:

-

Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (conc.)

-

Sodium hydroxide solution (10%)

Procedure:

-

To a solution of ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate in ethanol, hydrazine hydrate is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

The solvent is evaporated under reduced pressure, and the residue is dissolved in a 10% sodium hydroxide solution.

-

The solution is washed with diethyl ether to remove any unreacted starting material.

-

The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be recrystallized from a suitable solvent system like ethanol/water to afford the pure product.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| 3',4'-dichloroacetophenone | C₈H₆Cl₂O | 189.04 | Solid | 75-77 |

| Diethyl oxalate | C₆H₁₀O₄ | 146.14 | Liquid | -41 |

| This compound | C₁₀H₆Cl₂N₂O₂ | 257.08 | Solid | 274-276 (dec.)[1] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Reactions

This diagram shows the logical progression from starting materials to the final product through the key reaction types.

Caption: Logical progression of the synthesis reactions.

References

Technical Whitepaper: 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 276684-04-9)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of available technical information for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. It should be noted that while general information for the class of pyrazole carboxylic acids is available, specific experimental data for this compound is limited in publicly accessible literature.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2] The presence of the dichlorophenyl group and the carboxylic acid moiety on the pyrazole ring suggests that this compound may have unique physicochemical properties and biological activities worthy of investigation. This technical guide aims to consolidate the available information on this compound and provide a framework for future research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 276684-04-9 | [3][4] |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | [5] |

| Molecular Weight | 257.076 g/mol | [5] |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | |

| Solubility | No data available | |

| pKa | No data available | |

| SMILES Code | O=C(C1=NNC(C2=CC=C(Cl)C(Cl)=C2)=C1)O | [4] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and common method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves the cyclocondensation reaction of an α,β-dicarbonyl compound with a hydrazine derivative.

A plausible synthetic route could involve the reaction of a substituted chalcone (an α,β-unsaturated ketone) with a source of hydrazine, followed by oxidation of the resulting pyrazoline. A generalized workflow for such a synthesis is presented below.

General Experimental Workflow for the Synthesis of 5-Aryl-1H-Pyrazole-3-Carboxylic Acids

Potential Biological Activities

While there is no specific biological data for this compound, the broader class of pyrazole and pyrazole carboxylic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[2] This suggests potential areas for screening and drug discovery for the title compound.

| Potential Biological Activity | Rationale based on Related Compounds |

| Anti-inflammatory | Pyrazole derivatives are known to exhibit anti-inflammatory properties. For instance, some derivatives of pyrazole carboxylic acid have shown significant anti-inflammatory activity in carrageenan-induced paw edema models.[6] |

| Antimicrobial | Various pyrazole derivatives have demonstrated antibacterial and antifungal activities against a range of pathogens.[6] |

| Anticancer | Certain pyrazole compounds have been investigated as potential anticancer agents, showing cytotoxic activity against various cancer cell lines.[1] |

| Cannabinoid Receptor Antagonism | Diaryl-dihydropyrazole-3-carboxamides, which are structurally related, have been identified as potent CB1 receptor antagonists with potential applications in treating obesity.[3] |

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not available in public databases. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Aromatic protons on the dichlorophenyl ring, a proton on the pyrazole ring, and exchangeable protons for the carboxylic acid and pyrazole NH.

-

¹³C NMR: Carbon signals corresponding to the dichlorophenyl ring, the pyrazole ring, and the carboxylic acid group.

-

IR Spectroscopy: Characteristic peaks for O-H and N-H stretching, C=O stretching of the carboxylic acid, and C=C and C=N stretching of the aromatic and pyrazole rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (257.076 g/mol ).

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the following safety and handling precautions should be observed:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Measures:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8]

Conclusion and Future Directions

This compound is a compound of interest due to its pyrazole core, a well-established pharmacophore. While specific experimental data for this molecule is scarce, the known biological activities of related compounds suggest that it may be a valuable candidate for screening in various therapeutic areas, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.

Future research should focus on:

-

Developing and optimizing a synthetic route for this compound.

-

Characterizing its physicochemical properties, including solubility and pKa.

-

Acquiring and analyzing its full spectroscopic data for structural confirmation.

-

Screening for a wide range of biological activities to identify potential therapeutic applications.

-

Investigating its mechanism of action if any significant biological activity is discovered.

The information provided in this technical guide serves as a starting point for researchers interested in exploring the potential of this compound.

References

- 1. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 7. mc.minia.edu.eg [mc.minia.edu.eg]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide on the Chemical Properties of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physicochemical characteristics, and potential biological relevance. While specific experimental data for this exact compound is limited in publicly available literature, this guide consolidates available information and provides context based on related pyrazole carboxylic acid derivatives.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 276684-04-9 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 257.08 g/mol | --INVALID-LINK-- |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, the general synthesis of pyrazole-3-carboxylic acids is well-established. A common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][5]

A plausible synthetic pathway for this compound is outlined below. This represents a generalized approach and would require optimization for this specific target molecule.

References

In-depth Technical Guide: Structure Elucidation of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the novel heterocyclic compound, 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. This document details the synthetic pathway, experimental protocols for spectroscopic analysis, and an in-depth interpretation of the resulting data to confirm the molecular structure.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The targeted compound, this compound, incorporates a dichlorinated phenyl ring, a common feature in many bioactive molecules, which can influence pharmacokinetic and pharmacodynamic properties. Accurate structure elucidation is paramount for understanding its chemical behavior and potential as a therapeutic agent.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process commencing with a Claisen condensation, followed by a cyclization reaction with hydrazine. This established method for pyrazole synthesis provides a reliable route to the target molecule.

Experimental Protocols

Synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (Intermediate)

-

Reaction Setup: A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

-

Reagent Addition: A mixture of 3',4'-dichloroacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) is added dropwise to the sodium ethoxide solution at room temperature with continuous stirring.

-

Reaction and Work-up: The reaction mixture is stirred for 12-24 hours. The resulting precipitate is filtered, washed with cold ethanol, and then dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the crude product.

-

Purification: The crude ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate is purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound (Final Product)

-

Cyclization: The purified intermediate, ethyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate (1 equivalent), is dissolved in ethanol. Hydrazine hydrate (1.1 equivalents) is added, and the mixture is refluxed for 4-6 hours.

-

Hydrolysis and Precipitation: After cooling, the reaction mixture is poured into ice-water and acidified with concentrated hydrochloric acid. The resulting precipitate is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is obtained using a KBr pellet method, with the spectrum recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum is acquired using an electrospray ionization (ESI) source in negative ion mode.

Structure Elucidation and Data Interpretation

The structural confirmation of this compound is based on the comprehensive analysis of its spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule. The expected signals are:

-

A singlet in the aromatic region corresponding to the proton on the pyrazole ring (H-4).

-

A multiplet in the aromatic region corresponding to the three protons of the 3,4-dichlorophenyl group.

-

A broad singlet at a downfield chemical shift, characteristic of the carboxylic acid proton (-COOH).

-

A broad singlet corresponding to the N-H proton of the pyrazole ring.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-4 | ~7.0 - 7.5 | Singlet |

| Aromatic H | ~7.6 - 8.0 | Multiplet |

| -COOH | > 12.0 | Broad Singlet |

| N-H | ~13.0 - 14.0 | Broad Singlet |

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The key expected signals are:

-

A signal for the carboxylic acid carbonyl carbon.

-

Signals for the carbons of the pyrazole ring.

-

Signals for the carbons of the 3,4-dichlorophenyl ring, including two signals for the carbons bearing chlorine atoms.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -COOH | ~160 - 165 |

| Pyrazole C-3 | ~140 - 145 |

| Pyrazole C-4 | ~105 - 110 |

| Pyrazole C-5 | ~145 - 150 |

| Aromatic C-Cl | ~130 - 135 |

| Aromatic C-H | ~125 - 130 |

| Aromatic C (quaternary) | ~130 - 135 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆.

FTIR Spectroscopy

The FTIR spectrum is crucial for identifying the functional groups present in the molecule.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Pyrazole) | Stretching | ~3200 - 3300 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1720 |

| C=N (Pyrazole) | Stretching | ~1580 - 1620 |

| C=C (Aromatic) | Stretching | ~1450 - 1600 |

| C-Cl | Stretching | ~1000 - 1100 |

Table 3: Characteristic FTIR Absorption Bands for this compound.

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch confirms the presence of the carboxyl group, while the N-H and C=N stretches are indicative of the pyrazole ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₀H₆Cl₂N₂O₂), the expected molecular weight is approximately 256.0 g/mol . The ESI in negative mode should show a prominent peak at m/z [M-H]⁻ corresponding to the deprotonated molecule. The isotopic pattern due to the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry provides a definitive confirmation of the structure of this compound. The described synthetic route is efficient, and the detailed spectroscopic data presented in this guide will be invaluable for researchers and scientists working on the development of pyrazole-based compounds for pharmaceutical applications. This foundational knowledge is critical for further studies into its biological activity and potential therapeutic applications.

Spectroscopic and Synthetic Profile of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact molecule in public databases, this guide presents representative spectroscopic data based on closely related analogs and established principles for pyrazole derivatives.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics of this compound. This data is compiled from spectral information of analogous pyrazole carboxylic acids and general principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | Carboxylic acid proton (-COOH) |

| ~7.8 - 8.0 | d | 1H | Aromatic proton (H-2' of dichlorophenyl) |

| ~7.6 - 7.7 | dd | 1H | Aromatic proton (H-6' of dichlorophenyl) |

| ~7.5 - 7.6 | d | 1H | Aromatic proton (H-5' of dichlorophenyl) |

| ~7.0 - 7.2 | s | 1H | Pyrazole proton (H-4) |

| ~13.5 (broad) | br s | 1H | Pyrazole N-H proton |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The pyrazole N-H proton signal is often broad and may exchange with solvent protons, sometimes rendering it unobservable.

Table 2: Representative ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Carboxylic acid carbon (-COOH) |

| ~150.0 | Pyrazole carbon (C-5) |

| ~145.0 | Pyrazole carbon (C-3) |

| ~133.0 - 135.0 | Aromatic carbons (C-Cl) |

| ~128.0 - 132.0 | Aromatic carbons (CH) |

| ~125.0 - 127.0 | Aromatic quaternary carbon |

| ~105.0 | Pyrazole carbon (C-4) |

Mass Spectrometry (MS)

Table 3: Representative Mass Spectrometry Data

| m/z | Interpretation |

| [M]+ | Molecular ion peak corresponding to the exact mass of C10H6Cl2N2O2. |

| [M-H2O]+ | Loss of a water molecule. |

| [M-COOH]+ | Loss of the carboxylic acid group. |

| Other fragments | Characteristic fragmentation pattern of the dichlorophenyl and pyrazole rings. |

Note: The exact mass and fragmentation pattern can be confirmed by high-resolution mass spectrometry (HRMS).

Infrared (IR) Spectroscopy

Table 4: Representative Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretching of the carboxylic acid (hydrogen-bonded) |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~1720 - 1680 | Strong | C=O stretching of the carboxylic acid |

| ~1600 - 1450 | Medium-Strong | C=C and C=N stretching of the aromatic and pyrazole rings |

| ~1300 - 1200 | Medium | C-O stretching of the carboxylic acid |

| ~850 - 800 | Strong | C-Cl stretching |

Experimental Protocols

A common and effective method for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids involves a Claisen condensation followed by cyclization with hydrazine.[1]

General Synthesis Workflow

The logical workflow for the synthesis is outlined below.

Caption: General synthetic workflow for 5-aryl-1H-pyrazole-3-carboxylic acids.

Detailed Synthetic Procedure (General Method)

-

Step 1: Synthesis of the Intermediate Diketoester.

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) under an inert atmosphere, 3,4-dichloroacetophenone is added dropwise at room temperature.

-

Diethyl oxalate is then added, and the reaction mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured into ice-water and acidified to precipitate the crude diketoester, which is filtered, washed, and dried.

-

-

Step 2: Synthesis of the Intermediate Pyrazole Ester.

-

The crude diketoester is dissolved in glacial acetic acid.

-

Hydrazine hydrate is added dropwise, and the mixture is refluxed for several hours.

-

After cooling, the reaction mixture is poured into water, and the precipitated pyrazole ester is collected by filtration, washed, and dried.

-

-

Step 3: Hydrolysis to the Carboxylic Acid.

-

The pyrazole ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux until the ester is fully hydrolyzed.

-

The reaction mixture is cooled, and any insoluble impurities are filtered off.

-

The filtrate is then acidified with concentrated hydrochloric acid to precipitate the final product, this compound.

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Potential Signaling Pathways and Biological Activity

Pyrazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases.[2][3][4] Dichlorophenyl-substituted pyrazoles, in particular, have been investigated for their potential as anticancer and anti-inflammatory agents.[5] The potential mechanism of action could involve the inhibition of key signaling pathways implicated in cell proliferation, survival, and inflammation.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, based on the known activities of similar compounds.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Further experimental work is necessary to confirm the specific data and fully elucidate its biological activity and potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound belonging to the versatile pyrazole class of molecules. While specific detailed research on this exact compound is limited in publicly available literature, this review extrapolates from closely related analogs and the broader family of pyrazole carboxylic acids to highlight its potential applications, synthesis, and likely biological activities. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities, including roles as antimicrobial, anti-inflammatory, and anticancer agents.

Core Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 276684-04-9 | - |

| Molecular Formula | C₁₀H₆Cl₂N₂O₂ | - |

| Molecular Weight | 257.08 g/mol | - |

| Structure |  | ChemSpider |

Synthesis and Chemical Properties

The synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids is well-documented in the chemical literature. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target compound, a plausible synthetic route would involve the reaction of a 3,4-dichlorophenyl-substituted β-ketoester with a hydrazine source, followed by cyclization to form the pyrazole ring.

A general synthetic scheme is outlined below:

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

This protocol is a generalized procedure based on known syntheses of similar pyrazole derivatives and should be adapted and optimized for the specific synthesis of this compound.

-

Condensation: To a solution of the appropriate β-ketoester (e.g., ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate) in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of hydrazine hydrate.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: Upon completion of the initial condensation, the intermediate hydrazone is cyclized. This can often be achieved by continued heating or by changing the solvent and/or adding a catalyst.

-

Hydrolysis: If the starting material was an ester, the resulting pyrazole ester is hydrolyzed to the carboxylic acid, typically by heating with an aqueous solution of a base (e.g., sodium hydroxide) followed by acidification.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography.

Potential Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The well-known anti-inflammatory drug celecoxib, for instance, features a diarylpyrazole core. The 3,4-dichlorophenyl substitution on the target molecule could enhance its binding affinity to the active site of COX enzymes.

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

Anticancer Activity

Derivatives of pyrazole have been investigated as potential anticancer agents, with some showing inhibitory activity against various kinases involved in cancer cell proliferation and survival. The dichlorophenyl moiety is a common feature in many kinase inhibitors, suggesting that this compound could be a candidate for screening against a panel of cancer-related kinases.

Caption: Potential anticancer mechanism through inhibition of receptor tyrosine kinases.

Antimicrobial Activity

The pyrazole nucleus is present in several compounds with demonstrated antimicrobial and antifungal activities. The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The electron-withdrawing nature of the dichlorophenyl group could contribute to the compound's ability to interact with microbial targets.

Quantitative Data from Related Compounds

While quantitative data for the target compound is not available, the following table summarizes data for structurally similar pyrazole derivatives to provide a reference for potential efficacy.

| Compound | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid analog | Cannabinoid Receptor 1 (CB1) | Not specified, but showed in vivo antiobesity activity | --INVALID-LINK-- |

| Various Pyrazole-3-carboxylic acid derivatives | Dengue Virus NS2B-NS3 protease | EC₅₀ down to 2.2 µM | --INVALID-LINK-- |

| N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide | Cyclin-Dependent Kinase 2 (CDK2) | Low nM affinity | --INVALID-LINK-- |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Based on the well-established biological activities of the pyrazole scaffold and the presence of the dichlorophenyl moiety, this compound warrants further investigation for its potential therapeutic applications. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and full characterization of the compound.

-

Broad Biological Screening: Evaluation of its activity against a wide range of biological targets, including inflammatory enzymes, protein kinases, and microbial pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the dichlorophenyl group and the carboxylic acid moiety to its biological activity.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological effects.

This technical guide serves as a foundational resource to stimulate and guide future research into this potentially valuable compound.

Potential Therapeutic Targets of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of the novel compound 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid. Based on extensive analysis of existing literature and structure-activity relationships of analogous compounds, this document outlines the most probable biological targets, summarizes key preclinical data, and provides detailed experimental protocols for further investigation. The primary putative targets identified are the Sirtuin (SIRT) family of enzymes and the Cannabinoid (CB) receptors. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this pyrazole derivative.

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class. Pyrazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The specific structural features of this compound, particularly the dichlorophenyl and carboxylic acid moieties, suggest a potential for interaction with specific biological targets that are implicated in various disease states. This guide will focus on two of the most promising target families: Sirtuins and Cannabinoid receptors.

Putative Therapeutic Target 1: Sirtuins (SIRTs)

Sirtuins are a class of NAD+-dependent protein deacetylases and mono-ADP-ribosyltransferases that play crucial roles in cellular regulation, including metabolism, DNA repair, and longevity.[3][4] Several pyrazole-containing compounds have been identified as inhibitors of sirtuins, particularly SIRT1, SIRT2, and SIRT5.[5][6][7]

Rationale for Sirtuin Inhibition

The inhibition of specific sirtuin isoforms has emerged as a promising therapeutic strategy for various diseases. For instance, SIRT1 inhibition has been explored in the context of cancer therapy, while SIRT2 inhibition shows potential for neurodegenerative disorders.[8] SIRT5 inhibition is being investigated for its role in metabolic diseases and certain cancers.[9][10] The structural scaffold of this compound shares features with known sirtuin inhibitors, making it a candidate for targeting this enzyme family.

Quantitative Data on Related Sirtuin Inhibitors

While specific IC50 values for this compound are not yet published, data for structurally related pyrazole derivatives highlight the potential for potent sirtuin inhibition.

| Compound Class | Target Sirtuin(s) | Reported IC50 Range | Reference |

| Bicyclic Pyrazole Derivatives | SIRT1 | ~6.21 µM | [8] |

| Pyrazolone Derivatives | SIRT5 | 0.21 ± 0.02 µM | [5] |

| Cambinol Analogues | SIRT1, SIRT2 | ~50 µM | [6] |

Experimental Protocol: In Vitro Sirtuin Inhibition Assay

This protocol describes a common fluorometric assay to determine the inhibitory activity of this compound against a specific sirtuin isoform (e.g., SIRT1, SIRT2, or SIRT5).

Materials:

-

Recombinant human Sirtuin enzyme (e.g., SIRT1, SIRT2, or SIRT5)

-

Fluorogenic sirtuin substrate (e.g., for SIRT1, a peptide containing an acetylated lysine residue)

-

NAD+

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Test compound: this compound

-

Positive control inhibitor (e.g., Nicotinamide or a known specific inhibitor for the target sirtuin)

-

384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 384-well plate, add the following to each well:

-

Assay buffer

-

Test compound at various concentrations

-

Fluorogenic sirtuin substrate

-

NAD+

-

-

Initiate the reaction by adding the recombinant sirtuin enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway Diagram: Sirtuin-Mediated Deacetylation

Caption: Sirtuin deacetylation pathway and its inhibition.

Putative Therapeutic Target 2: Cannabinoid (CB) Receptors

The diarylpyrazole structure is a well-established scaffold for cannabinoid receptor antagonists, with the most prominent example being Rimonabant (SR141716A).[11][12] The structural similarity between this compound and known CB1 receptor antagonists strongly suggests its potential to interact with these receptors.

Rationale for Cannabinoid Receptor Modulation

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are key components of the endocannabinoid system. CB1 receptors are primarily found in the central nervous system and are associated with appetite, pain sensation, and mood. CB2 receptors are predominantly expressed in the immune system and are involved in inflammation. Antagonism of the CB1 receptor has been investigated for the treatment of obesity and metabolic disorders.

Quantitative Data on Related Cannabinoid Receptor Antagonists

The binding affinities of various pyrazole derivatives for cannabinoid receptors have been extensively studied.

| Compound | Target Receptor | Ki (nM) | Reference |

| SR141716A (Rimonabant) | CB1 | 7.49 | [13] |

| AM251 | CB1 | 7.49 | [13] |

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide | CB1 | 1.98 | [5] |

Experimental Protocol: Cannabinoid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for CB1 or CB2 receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors

-

Radioligand (e.g., [3H]CP-55,940 or [3H]SR141716A)

-

Non-labeled competitor (e.g., WIN 55,212-2) for non-specific binding determination

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)

-

Test compound: this compound

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a serial dilution of the test compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

Radioligand at a concentration near its Kd

-

Test compound at various concentrations (or buffer for total binding, or non-labeled competitor for non-specific binding)

-

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 30°C for 90 minutes.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value for the test compound.[6]

Logical Relationship Diagram: Structure-Activity Relationship (SAR) of Pyrazole-based CB1 Antagonists

Caption: SAR for pyrazole-based CB1 antagonists.

Conclusion

The available evidence strongly suggests that this compound is a promising lead compound with the potential to modulate the activity of both the sirtuin family of enzymes and cannabinoid receptors. Its structural similarity to known inhibitors and antagonists of these targets provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a clear path for elucidating the precise biological activity and therapeutic potential of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its pharmacological profile and to explore its potential for the development of novel therapeutics.

References

- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jbclinpharm.org [jbclinpharm.org]

- 13. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Properties for 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive in silico analysis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a molecule of interest in drug discovery and development. The following sections detail its physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and drug-likeness characteristics as predicted by various computational models. This document aims to serve as a valuable resource for researchers by providing foundational data to inform further experimental studies.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted using computational methods. These parameters are crucial for understanding the compound's behavior in biological systems.

| Property | Predicted Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C10H6Cl2N2O2 | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| SMILES | O=C(C1=NNC(C2=CC=C(Cl)C(Cl)=C2)=C1)O | |

| Predicted Melting Point | 235.49 °C | Predicted using a regression-based gradient boosting model. |

| Predicted pKa | 3.85 (acidic) | Predicted using a graph-convolutional neural network model. |

| Predicted LogP | 2.89 | A measure of lipophilicity. |

ADMET Profile

The ADMET profile of a compound is critical for its potential as a drug candidate. The following table summarizes the predicted ADMET properties of this compound using the SwissADME and pkCSM web servers.

Pharmacokinetics

| Parameter | Predicted Value (SwissADME) | Predicted Value (pkCSM) | Interpretation |

| GI Absorption | High | 85.5% | Likely to be well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | LogBB: -0.563 | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein (P-gp) Substrate | No | Yes | Conflicting predictions; may be subject to efflux by P-gp. |

| CYP1A2 Inhibitor | Yes | 0.613 | Potential to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | Yes | 0.698 | Potential to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | 0.654 | Potential to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | 0.528 | Low potential to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | 0.671 | Potential to inhibit the CYP3A4 enzyme. |

| Log Kp (skin permeation) | -6.31 cm/s | Low skin permeability. |

Toxicity

| Parameter | Predicted Value (pkCSM) | Interpretation |

| AMES Toxicity | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | Unlikely to inhibit the hERG channel, reducing the risk of cardiotoxicity. |

| Hepatotoxicity | Yes | Potential for liver toxicity. |

| Skin Sensitisation | No | Unlikely to cause skin sensitization. |

| Minnow Toxicity (log LC50) | -0.856 | Predicted to be toxic to minnows. |

Drug-Likeness and Medicinal Chemistry

The drug-likeness of a molecule is evaluated based on several established rules and properties. These help in assessing the compound's potential to be developed into an oral drug.

| Parameter | Predicted Value (SwissADME) | Interpretation |

| Lipinski's Rule of Five | Yes (0 violations) | Adheres to the rule, suggesting good oral bioavailability. |

| Ghose Filter | Yes (0 violations) | Meets the criteria for drug-likeness. |

| Veber Filter | Yes (0 violations) | Meets the criteria for good oral bioavailability. |

| Egan Filter | Yes (0 violations) | Meets the criteria for good oral bioavailability. |

| Muegge Filter | Yes (0 violations) | Meets the criteria for drug-likeness. |

| Bioavailability Score | 0.55 | Indicates a reasonable probability of good oral bioavailability. |

| Lead-likeness | No (2 violations) | Does not meet the criteria for a lead compound. |

| Synthetic Accessibility | 2.87 | The molecule is predicted to be relatively easy to synthesize. |

Experimental Protocols: In Silico Prediction Methodologies

The data presented in this guide were generated using widely accepted and freely available in silico prediction tools. The general workflow for these predictions is outlined below.

Physicochemical Property Prediction

-

Melting Point: The melting point was predicted using the AAT Bioquest Melting Point Predictor, which utilizes a regression-based, gradient boosting model. The SMILES string of the molecule was used as the input.

-

pKa: The acidic pKa was predicted using the MolGpKa web server, which employs a graph-convolutional neural network model. The prediction was based on the input of the molecule's SMILES string.

-

LogP: The octanol-water partition coefficient (LogP) was predicted using the Molinspiration online logP calculator, which is based on group contributions.

ADMET and Drug-Likeness Prediction

-

SwissADME: The SMILES string of this compound was submitted to the SwissADME web server (--INVALID-LINK--). The server calculates a wide range of physicochemical descriptors, ADMET properties, pharmacokinetic properties, and drug-likeness parameters.

-

pkCSM: The SMILES string was also submitted to the pkCSM web server (--INVALID-LINK--). This tool uses graph-based signatures to predict a variety of pharmacokinetic and toxicity endpoints.

Visualizations

In Silico Property Prediction Workflow

Caption: Workflow for in silico property prediction.

Predicted ADMET Profile Summary

Caption: Summary of the predicted ADMET profile.

Conclusion

The in silico analysis of this compound suggests that it possesses several favorable drug-like properties, including high predicted gastrointestinal absorption and adherence to Lipinski's Rule of Five. However, potential liabilities have also been identified, such as the inhibition of multiple cytochrome P450 enzymes and a risk of hepatotoxicity. These computational predictions provide a strong foundation for guiding further experimental validation and optimization efforts in the drug discovery pipeline. It is essential to corroborate these findings with in vitro and in vivo studies to fully assess the therapeutic potential of this compound.

References

Commercial Sourcing and Technical Profile of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and relevant biological context of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details commercial suppliers, potential biological activities, and relevant experimental methodologies.

Commercial Suppliers

A number of chemical suppliers offer this compound, with varying purity levels and quantities. The following table summarizes the offerings from several prominent suppliers to facilitate procurement for research and development purposes.

| Supplier | Catalog Number | Purity | Quantity/Price | Availability |

| BOC Sciences | CAS 276684-04-9 | Inquire | Inquire | Inquire |

| BLDpharm | BD00793739 | Inquire | Inquire | Inquire |

| LookChem | 276684-04-9 | Inquire | Inquire | Inquire |

| Toronto Research Chemicals | Not explicitly listed; custom synthesis may be available. | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively published, the pyrazole carboxylic acid scaffold is well-established in medicinal chemistry for a range of biological activities. Notably, derivatives of this class have demonstrated anti-inflammatory properties and have been investigated as modulators of the cannabinoid CB1 receptor.

The cannabinoid CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation initiates a cascade of intracellular signaling events that play a crucial role in regulating neurotransmitter release, pain perception, appetite, and mood. The interaction of a ligand, such as a pyrazole derivative, with the CB1 receptor can trigger or inhibit these pathways.

A simplified representation of the canonical CB1 receptor signaling pathway is depicted below:

Caption: Canonical CB1 Receptor Signaling Pathway.

Experimental Protocols

General Synthesis of 5-Aryl-1H-pyrazole-3-carboxylic Acids

A common synthetic route to this class of compounds involves the condensation of an aryl-substituted β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.

Materials:

-

Aryl-substituted β-ketoester (1 equivalent)

-

Hydrazine hydrate (1.2 equivalents)

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve the aryl-substituted β-ketoester in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours to hydrolyze the ester.

-

Cool the reaction mixture in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with diethyl ether.

-

Dry the solid product under vacuum to yield the 5-aryl-1H-pyrazole-3-carboxylic acid.

Cannabinoid CB1 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

[³H]CP-55,940 (radioligand).

-

Test compound (e.g., this compound) at various concentrations.

-

WIN 55,212-2 (for non-specific binding).

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, add assay buffer, the radioligand ([³H]CP-55,940), and the CB1 receptor-containing membranes.

-

For the determination of non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2) to separate wells.

-

To the experimental wells, add varying concentrations of the test compound.

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a scintillation counter.

-

The affinity (Ki) of the test compound is calculated from the IC50 value determined from the competition curve.

This guide serves as a starting point for researchers interested in this compound. For detailed and up-to-date information, direct consultation with the listed suppliers and a thorough review of the primary literature is recommended.

Methodological & Application

Application Note: HPLC Analysis of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a member of the pyrazole class of compounds, which are of significant interest in pharmaceutical and agrochemical research. Pyrazole derivatives are known for a wide range of biological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of this compound. This application note presents a general yet robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The method is based on established protocols for similar pyrazole carboxylic acid derivatives and is suitable for routine quality control and research applications.

Experimental Protocol

This section details the recommended HPLC instrumentation, reagents, and procedures for the analysis.

Instrumentation and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Reagents and Materials:

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA)

-

Phosphoric acid

-

Phosphate salts for buffer preparation

Chromatographic Conditions:

A summary of typical chromatographic conditions is provided in the table below. These parameters can be used as a starting point and may require optimization for specific applications.

| Parameter | Recommended Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Eclipse XBD-C18, ACE C18) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: AcetonitrileIsocratic elution with A:B (e.g., 50:50 v/v) or a gradient elution can be employed for optimization. An alternative mobile phase could be a mixture of methanol and a phosphate buffer at a specific pH (e.g., pH 3).[1][2][3] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 225 nm[2] |

| Column Temperature | 30 °C[2] |

| Injection Volume | 5 µL[1] |

Preparation of Solutions:

-

Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to obtain a stock solution. Further dilutions can be made to prepare working standard solutions of desired concentrations.

-

Sample Solution Preparation: Prepare the sample by dissolving it in the same solvent as the standard solution. The concentration should fall within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For a complete method development, the following validation parameters should be assessed according to ICH guidelines:

-

System Suitability: To ensure the chromatographic system is performing adequately.

-

Specificity: To demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

-

Linearity and Range: To establish a linear relationship between the analyte concentration and the detector response over a defined range. For a similar compound, a linearity range of 50 to 150 μg/mL has been reported.[1]

-

Accuracy: To determine the closeness of the test results to the true value.

-

Precision (Repeatability and Intermediate Precision): To assess the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of the analyte that can be reliably detected and quantified. For a pyrazoline derivative, an LOD of 4 µg/mL and an LOQ of 15 µg/mL have been reported.[1]

-

Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the analysis, including retention time, peak area, and concentration, should be tabulated for clear presentation and comparison. An example table for system suitability results is provided below.

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | |

| Theoretical Plates (N) | N ≥ 2000 | |

| %RSD of Peak Area | ≤ 2.0% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the HPLC analysis and the logical relationship of the key chromatographic parameters.

Caption: Experimental workflow for HPLC analysis.

Caption: Key HPLC parameters and their influence.

References

Application Notes and Protocols for In Vitro Screening of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

These application notes provide detailed protocols for the in vitro screening of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid to evaluate its potential therapeutic activities. The primary focus is on its anticancer and anti-inflammatory properties, based on the common biological activities of pyrazole derivatives.[1][2][3][4]

Application Note 1: Anticancer Activity Evaluation

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction: Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines.[1][5] In vitro assays are crucial first steps in evaluating the cytotoxic and mechanistic properties of novel compounds like this compound. The following protocols describe methods to assess its impact on cancer cell viability, cell cycle progression, and apoptosis.

Data Presentation: Anticancer Activity

Table 1: Cytotoxicity of this compound against various cancer cell lines.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment |

| MCF-7 | Breast Adenocarcinoma | Data to be filled |

| MDA-MB-231 | Breast Adenocarcinoma | Data to be filled |

| A549 | Lung Carcinoma | Data to be filled |

| HepG2 | Liver Carcinoma | Data to be filled |

| HCT-116 | Colorectal Carcinoma | Data to be filled |

| PANC-1 | Pancreatic Carcinoma | Data to be filled |

IC50 (Half-maximal inhibitory concentration) values are to be determined from dose-response curves.

Experimental Protocols

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

-

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)[7]

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.5%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from a dose-response curve.

-

2. Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cells treated with the test compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Protocol:

-

Plate and treat cells with the IC50 concentration of the compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Visualizations

Caption: Workflow for in vitro anticancer screening.

Caption: A simplified diagram of the cell cycle phases.

Application Note 2: Anti-inflammatory Activity Evaluation

Audience: Researchers in inflammation, immunology, and drug development.

Introduction: Many pyrazole-containing compounds exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The COX enzymes, COX-1 and COX-2, are key to the inflammatory pathway. Selective inhibition of COX-2 is a desirable feature for anti-inflammatory drugs to minimize gastrointestinal side effects.[8] This application note provides a protocol to assess the inhibitory activity of this compound against COX-1 and COX-2.

Data Presentation: COX Inhibition

Table 2: In vitro COX-1 and COX-2 inhibitory activity of this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data to be filled | Data to be filled | Data to be filled |

| Celecoxib (Control) | Reference Value | Reference Value | Reference Value |

| Indomethacin (Control) | Reference Value | Reference Value | Reference Value |

Experimental Protocol

1. In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorescence-based)

This assay measures the peroxidase activity of COX enzymes.

-

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Amplex Red reagent (or other suitable fluorogenic probe)

-

Heme

-

Assay buffer (e.g., Tris-HCl)

-

This compound

-

Known COX inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Protocol:

-

Prepare serial dilutions of the test compound and control inhibitors in DMSO.

-

In a 96-well plate, add the assay buffer, heme, and the fluorogenic probe.

-

Add the diluted test compound or control inhibitors to the respective wells. Include a DMSO control for 100% enzyme activity.

-

Add the COX-1 or COX-2 enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Calculate the rate of reaction for each well. Determine the percent inhibition relative to the DMSO control.

-

Plot the percent inhibition against the compound concentration to determine the IC50 value.

-

Visualizations

Caption: Inhibition of COX-1 and COX-2 by pyrazole compounds.

Caption: Workflow for the in vitro COX inhibition assay.

Application Note 3: Cannabinoid Receptor Binding Assay

Audience: Neuroscientists, pharmacologists, and drug development professionals.

Introduction: Certain pyrazole derivatives are known to act as antagonists for the cannabinoid receptor 1 (CB1).[][11] This has therapeutic implications for conditions such as obesity and related metabolic disorders. A radioligand binding assay is the standard method to determine the affinity of a compound for a specific receptor.

Data Presentation: Receptor Binding Affinity

Table 3: Binding Affinity of this compound for Cannabinoid Receptors.

| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |

| This compound | Data to be filled | Data to be filled |

| SR141716A (Rimonabant) (Control) | Reference Value | Reference Value |

Ki (Inhibition constant) values are calculated from IC50 values obtained in competitive binding assays.

Experimental Protocol

1. Radioligand Competition Binding Assay for CB1 Receptor

-

Materials:

-

Membrane preparations from cells expressing human CB1 receptor

-

Radioligand (e.g., [3H]CP-55,940)

-

This compound

-

Known CB1 antagonist (e.g., SR141716A)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 with 0.5% BSA)

-

96-well filter plates (GF/C)

-

Scintillation cocktail

-

Microplate scintillation counter

-

-

Protocol:

-

Prepare serial dilutions of the test compound and the unlabeled control ligand.

-

In a 96-well plate, add the binding buffer, the cell membrane preparation, and the radioligand at a concentration close to its Kd.

-

Add the diluted test compound or control. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of an unlabeled ligand.

-

Incubate the plate for 90 minutes at 30°C.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the specific binding and determine the percent inhibition by the test compound.

-

Determine the IC50 from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.

-

Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Determining the Mechanism of Action of 5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid

Introduction

5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole class of molecules. Pyrazole derivatives have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, analgesic, anticancer, antimicrobial, and cannabinoid receptor modulating effects.[1][][3][4] The precise mechanism of action for this compound has not been fully elucidated. These application notes provide a comprehensive guide for researchers to investigate its potential biological targets and signaling pathways. The protocols outlined below are designed to test the hypothesis that this compound may exert its effects through modulation of inflammatory pathways, cannabinoid receptors, or by inducing apoptosis in cancer cells, based on the known activities of structurally related pyrazole compounds.

Hypothesized Mechanisms of Action

Based on the activities of similar pyrazole-containing compounds, the following potential mechanisms of action for this compound will be investigated:

-

Anti-inflammatory Activity: Inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes or modulation of pro-inflammatory signaling pathways (e.g., NF-κB).

-

Cannabinoid Receptor (CB1) Antagonism: Binding to and blocking the activation of the CB1 receptor, a pathway implicated in appetite regulation and other neurological functions.[]

-

Anticancer Activity: Induction of apoptosis or inhibition of proliferation in cancer cell lines.[1]

The following sections provide detailed experimental protocols to test these hypotheses.

Section 1: Investigation of Anti-inflammatory Activity

Rationale

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[3] This section outlines protocols to assess the anti-inflammatory potential of this compound.

Experimental Protocols

Protocol 1.2.1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This experiment will determine if the compound selectively inhibits COX-1 or COX-2 enzymes.

-

Materials:

-

COX-1 and COX-2 enzyme preparations (human or ovine)

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

This compound

-

Celecoxib (positive control for COX-2 inhibition)

-

Indomethacin (positive control for non-selective COX inhibition)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

-

In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound or control.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 10 minutes at 37°C.

-

Stop the reaction and measure the prostaglandin F2α (PGF2α) produced using a colorimetric assay according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration and determine the IC50 value.

-

Protocol 1.2.2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages